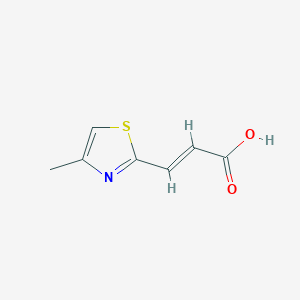
2-((Azetidin-3-ylmethyl)thio)-4,5-dihydrothiazole hydrochloride
Descripción general
Descripción
2-((Azetidin-3-ylmethyl)thio)-4,5-dihydrothiazole hydrochloride (2-Azetidin-3-ylmethylthio-4,5-dihydrothiazole HCl) is an organic compound that has been studied for its potential applications in pharmaceuticals and biochemistry. It is a derivative of thiazole, which is a heterocyclic ring containing sulfur, nitrogen, and carbon atoms. This molecule has been shown to possess a variety of properties, such as anti-inflammatory, anti-bacterial, and anti-fungal activities. Furthermore, it has been found to have antioxidant and free radical scavenging properties, as well as anticoagulant and anti-platelet effects. This molecule has been studied for its potential therapeutic applications, as well as its use as a biomarker or drug target.
Aplicaciones Científicas De Investigación
Antitumor Potential
This compound has been evaluated for its antitumor potential. It has shown promising results in MTT assays against cancer cell lines such as C6 (rat glioma) and HepG2 (human liver cancer). The presence of the thiazole moiety is believed to contribute to its cytotoxicity against these cells .
Antibacterial Activity
Thiazole derivatives are known for their antibacterial properties. The sulfur and nitrogen atoms within the thiazole ring can interact with bacterial enzymes, disrupting their function. This compound could potentially be used to develop new antibacterial agents that target resistant strains of bacteria .
Antifungal Applications
Similar to its antibacterial properties, the thiazole ring in this compound may also confer antifungal activity. It could be used in the synthesis of antifungal agents, particularly those targeting fungal strains that affect crops, thus having implications in agricultural science .
Anti-Inflammatory Properties
Compounds containing thiazole rings have been reported to exhibit anti-inflammatory properties. This can be attributed to their ability to modulate cytokine production and inhibit enzymes that contribute to inflammation. Therefore, this compound might be useful in the development of new anti-inflammatory drugs .
Enzyme Inhibition
The structural complexity of “2-((Azetidin-3-ylmethyl)thio)-4,5-dihydrothiazole hydrochloride” allows it to fit into the active sites of various enzymes, potentially inhibiting their activity. This property can be harnessed in designing enzyme inhibitors for therapeutic purposes .
Chemotherapeutic Value
Due to its heterocyclic structure, this compound may have high chemotherapeutic value. Heterocyclic compounds are a cornerstone in drug development, especially in the treatment of infectious diseases. This compound could be a key synthon in creating novel drugs with improved efficacy .
Safety and Hazards
Propiedades
IUPAC Name |
2-(azetidin-3-ylmethylsulfanyl)-4,5-dihydro-1,3-thiazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2S2.ClH/c1-2-10-7(9-1)11-5-6-3-8-4-6;/h6,8H,1-5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAQZKSWIRAJDGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(=N1)SCC2CNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[3-Bromo-5-(trifluoromethyl)phenyl]ethan-1-amine](/img/structure/B1381984.png)






![3-Bromo-7-methylpyrazolo[1,5-a]pyridine](/img/structure/B1381996.png)
![7-Bromothieno[3,2-c]pyridine](/img/structure/B1381997.png)
![3-bromo-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B1381998.png)


